molecular formula C17H25ClN2O2 B4403777 2-{2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy}benzonitrile hydrochloride

2-{2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy}benzonitrile hydrochloride

Cat. No. B4403777
M. Wt: 324.8 g/mol
InChI Key: WUYKWQWBTIHBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy}benzonitrile hydrochloride, also known as JNJ-42153605, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of selective orexin receptor antagonists and has shown promising results in preclinical studies for the treatment of sleep disorders, addiction, and obesity.

Mechanism of Action

2-{2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy}benzonitrile hydrochloride is a selective antagonist of the orexin receptors, which are located in the brain and regulate wakefulness and sleep, appetite, and reward. The compound binds to the orexin receptors and blocks their activity, leading to a reduction in wakefulness, food intake, and drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to reduce wakefulness, food intake, and drug-seeking behavior in animal models. It has also been shown to reduce body weight and improve glucose tolerance in animal models of obesity.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-{2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy}benzonitrile hydrochloride is its selectivity for the orexin receptors, which allows for targeted modulation of specific physiological processes. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-{2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy}benzonitrile hydrochloride. One area of interest is the development of more potent and selective orexin receptor antagonists for the treatment of sleep disorders, addiction, and obesity. Another area of interest is the investigation of the long-term effects of this compound on physiological processes such as metabolism and cardiovascular function. Finally, there is a need for further clinical trials to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

2-{2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy}benzonitrile hydrochloride has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its use as a treatment for sleep disorders such as narcolepsy and insomnia. The compound has shown promising results in preclinical studies by selectively blocking the orexin receptors in the brain, which regulate wakefulness and sleep.
Another area of research has been the use of this compound as a treatment for addiction. The compound has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine and nicotine addiction. This effect is thought to be due to the compound's ability to modulate the reward pathway in the brain.
This compound has also been studied for its potential use in the treatment of obesity. The compound has been shown to reduce food intake and body weight in animal models of obesity. This effect is thought to be due to the compound's ability to reduce the activity of the orexin system, which is involved in the regulation of appetite and energy expenditure.

properties

IUPAC Name

2-[2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2.ClH/c1-15-6-8-19(9-7-15)10-11-20-12-13-21-17-5-3-2-4-16(17)14-18;/h2-5,15H,6-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYKWQWBTIHBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOCCOC2=CC=CC=C2C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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